6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride
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Overview
Description
6,6-difluorobicyclo[310]hexane-2-sulfonyl chloride is a chemical compound known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride typically involves the reaction of a bicyclo[3.1.0]hexane derivative with sulfonyl chloride under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The exact synthetic route and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale production would involve optimization of the synthetic routes to ensure cost-effectiveness and high yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The bicyclic structure allows for addition reactions at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
6,6-difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position.
Bicyclo[3.1.0]hexane derivatives: Various derivatives with different functional groups attached to the bicyclic structure.
Uniqueness
6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride is unique due to its specific structural arrangement and the presence of the reactive sulfonyl chloride group. This combination of features makes it particularly useful in applications requiring selective reactivity and stability .
Properties
CAS No. |
2639459-81-5 |
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Molecular Formula |
C6H7ClF2O2S |
Molecular Weight |
216.63 g/mol |
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)4-2-1-3-5(4)6(3,8)9/h3-5H,1-2H2 |
InChI Key |
GJEWJFPJKYMYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(F)F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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